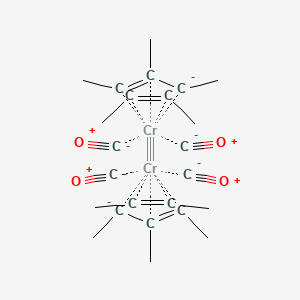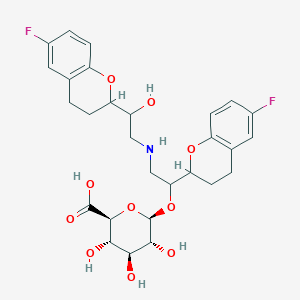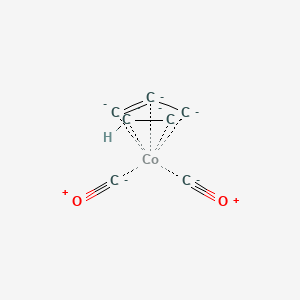
Carbon monoxide;cobalt;cyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbon monoxide;cobalt;cyclopenta-1,3-diene typically involves the reaction of cyclopentadiene with cobalt carbonyls. One common method is the reaction of cyclopentadiene with dicobalt octacarbonyl (Co2(CO)8) under controlled conditions. The reaction proceeds as follows:
2C5H6+Co2(CO)8→2C5H5Co(CO)2+2CO
This reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Carbon monoxide;cobalt;cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt oxides.
Reduction: It can be reduced to form cobalt metal.
Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include cobalt oxides, cobalt metal, and substituted cobalt complexes, depending on the type of reaction and reagents used .
Wissenschaftliche Forschungsanwendungen
Carbon monoxide;cobalt;cyclopenta-1,3-diene has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which carbon monoxide;cobalt;cyclopenta-1,3-diene exerts its effects involves the coordination of the cobalt center with various substrates. The cyclopentadienyl ring and carbonyl ligands stabilize the cobalt center, allowing it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction or application, but generally involve the formation and cleavage of metal-ligand bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to carbon monoxide;cobalt;cyclopenta-1,3-diene include:
Carbon monoxide;cyclopenta-1,3-diene;manganese: This compound features a manganese center instead of cobalt and has similar coordination chemistry.
Cyclopentadienyl molybdenum tricarbonyl dimer: This compound features a molybdenum center and three carbonyl ligands, with similar applications in catalysis.
Uniqueness
This compound is unique due to its specific coordination environment and the stability provided by the cyclopentadienyl and carbonyl ligands. This stability allows it to participate in a wide range of reactions and makes it a versatile catalyst in organic synthesis .
Eigenschaften
Molekularformel |
C7HCoO2-5 |
|---|---|
Molekulargewicht |
176.01 g/mol |
IUPAC-Name |
carbon monoxide;cobalt;cyclopenta-1,3-diene |
InChI |
InChI=1S/C5H.2CO.Co/c1-2-4-5-3-1;2*1-2;/h1H;;;/q-5;;; |
InChI-Schlüssel |
SGRYRQNCFMATEH-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[O+].[C-]#[O+].[CH-]1[C-]=[C-][C-]=[C-]1.[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


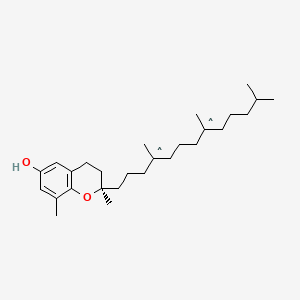
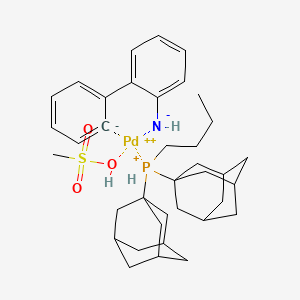
![2-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]-N-(trideuterio(113C)methyl)benzamide](/img/structure/B12350401.png)
![(E)-[5-bromo-3-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine](/img/structure/B12350409.png)
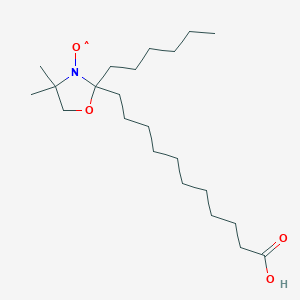

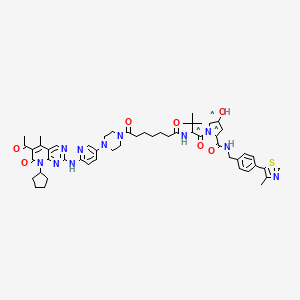
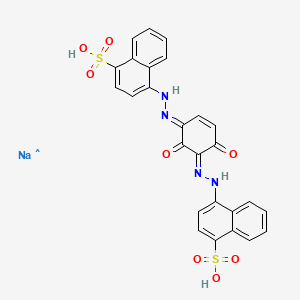
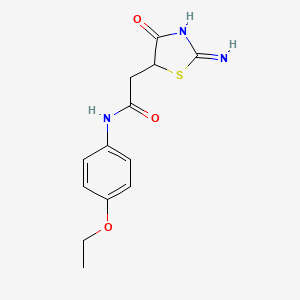
![1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12350454.png)
